2,2,6,6-Tetramethyl-4-[3-(triethoxysilyl)propoxy]piperidine
Overview
Description
2,2,6,6-Tetramethyl-4-[3-(triethoxysilyl)propoxy]piperidine is an organosilane compound with the molecular formula C18H39NO4Si and a molecular weight of 361.59 g/mol . This compound is characterized by its unique structure, which includes a piperidine ring substituted with tetramethyl groups and a triethoxysilylpropoxy group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-4-[3-(triethoxysilyl)propoxy]piperidine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with a triethoxysilylpropoxy reagent under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification, distillation, and crystallization to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-4-[3-(triethoxysilyl)propoxy]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2,2,6,6-Tetramethyl-4-[3-(triethoxysilyl)propoxy]piperidine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilane compounds.
Biology: Employed in the modification of biomolecules and as a stabilizing agent in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-4-[3-(triethoxysilyl)propoxy]piperidine involves its interaction with molecular targets through its functional groups. The triethoxysilyl group can form strong bonds with various substrates, while the piperidine ring provides stability and reactivity. These interactions enable the compound to exert its effects in different applications, such as catalysis, stabilization, and modification of surfaces .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the triethoxysilyl group.
2,2,6,6-Tetramethyl-4-piperidone: Another similar compound with a ketone functional group instead of the triethoxysilylpropoxy group.
Uniqueness
2,2,6,6-Tetramethyl-4-[3-(triethoxysilyl)propoxy]piperidine is unique due to the presence of the triethoxysilyl group, which imparts distinctive chemical properties such as enhanced reactivity and the ability to form strong bonds with various substrates. This makes it particularly valuable in applications requiring surface modification and stabilization .
Properties
IUPAC Name |
triethoxy-[3-(2,2,6,6-tetramethylpiperidin-4-yl)oxypropyl]silane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO4Si/c1-8-21-24(22-9-2,23-10-3)13-11-12-20-16-14-17(4,5)19-18(6,7)15-16/h16,19H,8-15H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWYDLJIRATEHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCOC1CC(NC(C1)(C)C)(C)C)(OCC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO4Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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